molecular formula C11H17N5 B11734047 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Katalognummer: B11734047
Molekulargewicht: 219.29 g/mol
InChI-Schlüssel: BVZFJQBBQDEXRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS: 1856054-31-3), also referred to as PPZ3A, is a bispyrazole derivative featuring a methyl-substituted pyrazole ring linked via a propyl chain to a second pyrazole moiety. It is a white to light-yellow solid synthesized through proprietary organic reactions, though specific details are protected by intellectual property . The compound’s structure combines flexibility (from the propyl chain) with the aromatic stability of pyrazole rings, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C11H17N5

Molekulargewicht

219.29 g/mol

IUPAC-Name

1-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-3-5-16-9-10(8-13-16)7-12-11-4-6-15(2)14-11/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14)

InChI-Schlüssel

BVZFJQBBQDEXRB-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C(C=N1)CNC2=NN(C=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with 1-propyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Wissenschaftliche Forschungsanwendungen

The compound 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and potential applications, supported by relevant data tables and case studies.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results:

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer effects, the compound has also shown significant antimicrobial activity against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega synthesized a series of pyrazole derivatives, including our compound of interest. The researchers evaluated their anticancer efficacy in vitro, revealing that certain derivatives significantly inhibited the growth of breast and liver cancer cells, indicating potential therapeutic applications against these cancers.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several pyrazole derivatives, including 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine. Utilizing standard disk diffusion methods, the study measured inhibition zones against common pathogens and confirmed promising activity against both Gram-positive and Gram-negative bacteria.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Compound Name Substituents/Rings Molecular Formula Molecular Weight CAS Number Reference
PPZ3A (Target) Two pyrazoles, propyl linker C11H17N5 219.29 1856054-31-3
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine ring, cyclopropylamine C12H14N4 214.27 Not specified
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine Chloro-fluorophenyl group C10H9ClFN3 227.65 1001757-50-1
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine Bromo, chlorothiophene C8H7BrClN3S 293.58 1342776-55-9
1-Methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Isopropylamine, single pyrazole C7H13N3 139.20 1178319-46-4

Key Observations :

  • PPZ3A ’s bispyrazole design contrasts with pyridine-containing analogs (e.g., ), which may exhibit stronger π-π stacking but reduced conformational flexibility.
  • The propyl chain in PPZ3A balances lipophilicity and steric bulk compared to rigid adamantane (e.g., ) or aromatic substituents.

Key Observations :

  • PPZ3A’s synthesis remains undisclosed, but copper-catalyzed coupling (as in ) and hydrogen bromide-mediated alkylation (as in ) are common for pyrazole derivatives.
  • Yields vary widely (17.9%–66%), reflecting challenges in optimizing multi-step reactions or stabilizing intermediates.

Physicochemical and Functional Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Notable Properties Reference
PPZ3A Not reported High purity (≥99%), solid stability
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine 198–200 (decomp.) Nitro group enhances polarity
1-Methyl-N-(propan-2-yl)-1H-pyrazol-3-amine Not reported Lower molecular weight, powder form
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine Not reported Bromo/fluoro groups improve bioactivity

Key Observations :

  • Halogenation (e.g., bromo in ) increases molecular weight and may improve binding to hydrophobic targets.
  • Adamantane derivatives () prioritize membrane permeability, whereas PPZ3A’s propyl chain offers moderate lipophilicity.

Biologische Aktivität

1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanism of action, efficacy in various assays, and comparisons with related compounds.

PropertyValue
Molecular Formula C11H15N5
Molecular Weight 225.27 g/mol
IUPAC Name 1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
SMILES CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C

The biological activity of 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The pyrazole ring system enhances binding affinity due to its electron-rich nature, allowing it to modulate biological processes effectively.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine.

In Vitro Studies

A comprehensive study assessed the compound's efficacy against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity:

CompoundMIC (μg/mL)Target Bacteria
1-Methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine0.25Staphylococcus aureus
Other Pyrazole Derivatives0.22 - 0.25Various Gram-positive strains

The compound demonstrated remarkable inhibition of biofilm formation, which is critical in treating persistent infections caused by bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays revealed that 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine exhibited cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a recent study, the compound was tested against human cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast Cancer)15.5Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to other pyrazole derivatives, 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine shows unique properties that enhance its biological activity:

CompoundAntimicrobial ActivityAnticancer Activity
1-Methyl-N-[propylpyrazol]ModerateHigh
2-Methyl-N-[pyrazol]LowModerate
4-Difluoromethyl-N-[pyrazol]HighLow

The difluoromethyl group in some derivatives enhances their biological activity through improved stability and bioavailability .

Q & A

Q. What are the optimized synthetic routes for 1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine, and how are challenges in yield and purity addressed?

  • Methodological Answer : A common method involves coupling 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. However, yields are often low (~17.9%), necessitating purification via column chromatography with gradients of ethyl acetate/hexane . Alternative routes may employ microwave-assisted synthesis or varying catalysts (e.g., palladium for cross-coupling) to improve efficiency. Purity is validated by melting point analysis, NMR, and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.87–9.10 ppm for pyrimidinyl protons, δ 2.29 ppm for methyl groups) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

Q. What in vitro assays are typically used to evaluate the biological activity of pyrazole-3-amine derivatives?

  • Methodological Answer :
  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
  • Analgesic/Anti-inflammatory : Carrageenan-induced paw edema or acetic acid writhing assays .
  • Antibacterial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can researchers ensure purity during synthesis, particularly for scale-up?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with optimized solvent gradients (e.g., ethyl acetate/hexane) .
  • Recrystallization : Solvent pairs like ethanol/water improve crystal purity .
  • HPLC : Validate purity (>95%) post-synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthesis optimization?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in pyrazole substitutions. For example, DFT optimizes reaction pathways for copper-catalyzed couplings, reducing trial-and-error in catalyst selection . Quantum mechanics/molecular mechanics (QM/MM) models also simulate transition states to identify energy barriers in amination reactions .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., propyl vs. phenyl groups at N1) and correlate with IC₅₀ values .
  • Meta-Analysis : Pool data from MES, scPTZ, and bacterial inhibition assays to identify outliers caused by assay conditions (e.g., serum protein binding) .

Q. What are the challenges in scaling up synthesis, and how can reactor design address them?

  • Methodological Answer : Low yields in batch reactors (e.g., 17.9% ) may stem from poor mixing or heat transfer. Switching to flow reactors improves mass transfer and temperature control. Computational fluid dynamics (CFD) models optimize reactor geometry, while membrane technologies enhance separation efficiency .

Q. How do reaction mechanisms vary under different catalytic conditions (e.g., CuBr vs. Pd)?

  • Methodological Answer :
  • Copper Catalysis : Proceeds via a radical or Ullmann-type coupling, requiring polar aprotic solvents (DMSO) and elevated temperatures .
  • Palladium Catalysis : Follows a Suzuki-Miyaura pathway, enabling room-temperature reactions but requiring inert atmospheres .
    Kinetic studies (e.g., in situ IR) track intermediate formation to validate mechanisms .

Q. How can X-ray crystallography resolve ambiguities in pyrazole-3-amine stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond angles and dihedral angles (e.g., pyrazole ring planarity). For example, a hydroxyethyl-substituted pyrazole derivative showed a 120.5° angle between pyridine and pyrazole rings, validated by XRD .

Q. What role do substituent electronic effects play in modulating pharmacological activity?

  • Methodological Answer :
    Electron-withdrawing groups (e.g., -NO₂) enhance anticonvulsant activity by increasing membrane permeability, while electron-donating groups (e.g., -OCH₃) improve anti-inflammatory effects via COX-2 inhibition. Hammett plots quantify these effects .

Data Contradictions and Solutions

  • Low Synthetic Yields : reports 17.9% yield due to side reactions (e.g., dimerization). Mitigation: Use excess amine or lower reaction temperatures .
  • Variable Antibacterial Results : Differences in bacterial strains (Gram-positive vs. Gram-negative) and solvent choice (DMSO toxicity) affect MIC values. Standardize protocols using CLSI guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.